An In-depth Technical Guide to Ald-Ph-PEG6-acid: Structure, Properties, and Applications in Bioconjugation
An In-depth Technical Guide to Ald-Ph-PEG6-acid: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional linker, Ald-Ph-PEG6-acid, a versatile tool in the fields of bioconjugation, drug delivery, and proteomics. We will delve into its chemical structure and properties, provide detailed experimental protocols for its use, and present a logical workflow for the synthesis of antibody-drug conjugates (ADCs), a key application of this molecule.
Core Properties of Ald-Ph-PEG6-acid
Ald-Ph-PEG6-acid is a polyethylene glycol (PEG) based linker featuring two distinct reactive moieties: a benzaldehyde group and a terminal carboxylic acid. This bifunctional nature allows for the sequential and controlled conjugation of two different molecules. The PEG6 chain enhances the solubility and bioavailability of the resulting conjugate in aqueous media.
Chemical Structure and Physicochemical Properties
The key quantitative data for Ald-Ph-PEG6-acid are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C23H35NO10 | [1][2] |
| Molecular Weight | 485.5 g/mol | [1][3] |
| CAS Number | 2055013-55-1 | [1] |
| Purity | Typically ≥95% | |
| Appearance | White to off-white solid or oil | |
| Solubility | Water, DMSO, DMF | |
| Storage Conditions | -20°C, desiccated |
Functional Groups and Reactivity
The utility of Ald-Ph-PEG6-acid stems from the orthogonal reactivity of its two terminal groups.
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Benzaldehyde Group: This group reacts specifically with hydrazide and aminooxy moieties to form a stable hydrazone or oxime linkage, respectively. The reaction, often referred to as hydrazone ligation, is particularly efficient under mildly acidic conditions (pH 5.0-6.0) but can also proceed at neutral pH. Hydrazones formed from aromatic aldehydes, such as the benzaldehyde in this linker, are generally more stable than those derived from aliphatic aldehydes.
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Carboxylic Acid Group: The terminal carboxylic acid can be activated to form a stable amide bond with primary amines. This is commonly achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or through the use of other coupling agents like HATU.
Experimental Protocols
The following are detailed protocols for the two primary conjugation reactions involving Ald-Ph-PEG6-acid.
Protocol 1: Amide Bond Formation via EDC/NHS Coupling
This protocol describes the conjugation of the carboxylic acid moiety of Ald-Ph-PEG6-acid to a primary amine-containing molecule (e.g., an antibody, protein, or peptide).
Materials:
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Ald-Ph-PEG6-acid
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Amine-containing molecule
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
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N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
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Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Desalting column or dialysis equipment for purification
Procedure:
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Reagent Preparation:
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Equilibrate all reagents to room temperature before use.
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Prepare a stock solution of Ald-Ph-PEG6-acid in anhydrous DMF or DMSO.
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Prepare fresh stock solutions of EDC and NHS in the Activation Buffer or anhydrous DMF/DMSO.
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Dissolve the amine-containing molecule in the Coupling Buffer.
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Activation of Carboxylic Acid:
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In a reaction vial, dissolve Ald-Ph-PEG6-acid in the Activation Buffer.
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Add a 2-5 fold molar excess of EDC and NHS to the Ald-Ph-PEG6-acid solution.
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Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
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Conjugation to the Amine-Containing Molecule:
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Immediately add the activated Ald-Ph-PEG6-acid solution to the solution of the amine-containing molecule.
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Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.
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Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
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Quenching the Reaction:
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Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.
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Incubate for 15-30 minutes at room temperature.
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Purification:
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Purify the conjugate using a desalting column, dialysis, or other appropriate chromatographic techniques to remove excess reagents and byproducts.
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Protocol 2: Hydrazone Ligation
This protocol describes the conjugation of the benzaldehyde moiety of the Ald-Ph-PEG6-conjugate (from Protocol 1) to a hydrazide-containing molecule (e.g., a modified drug or payload).
Materials:
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Ald-Ph-PEG6-conjugate
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Hydrazide-containing molecule
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Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)
Procedure:
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Reagent Preparation:
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Dissolve the Ald-Ph-PEG6-conjugate in the Reaction Buffer.
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Dissolve the hydrazide-containing molecule in a minimal amount of DMF or DMSO and then dilute with the Reaction Buffer.
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Conjugation Reaction:
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Add a 1.5 to 5-fold molar excess of the hydrazide-containing molecule to the solution of the Ald-Ph-PEG6-conjugate.
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Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring. The reaction progress can be monitored by analytical techniques such as HPLC.
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Purification:
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Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess hydrazide-containing molecule and any byproducts.
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Application Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)
The following diagram illustrates a typical workflow for the synthesis of an ADC using Ald-Ph-PEG6-acid as the linker. This process involves the sequential conjugation of the linker to the antibody and then to the drug.
Signaling Pathways and Applications
Ald-Ph-PEG6-acid itself does not directly participate in signaling pathways. Its role is to stably link a targeting moiety (like an antibody) to an effector molecule (like a cytotoxic drug). The resulting conjugate, such as an ADC, then interacts with specific signaling pathways determined by the antibody's target and the drug's mechanism of action.
For instance, an ADC targeting a receptor tyrosine kinase (RTK) on a cancer cell will bind to the receptor, be internalized, and then release its cytotoxic payload. The payload then disrupts critical cellular processes, such as microtubule dynamics or DNA replication, ultimately leading to apoptosis. The design of the ADC, including the linker, is crucial for its efficacy. The stability of the linker in circulation and its ability to release the drug within the target cell are key determinants of the therapeutic window of the ADC.
The logical relationship for the role of an ADC in targeted therapy is depicted in the diagram below.
Conclusion
Ald-Ph-PEG6-acid is a valuable heterobifunctional linker for researchers in drug development and bioconjugation. Its well-defined structure, dual reactivity, and the solubility-enhancing properties of its PEG chain make it a powerful tool for the construction of complex biomolecules like ADCs and PROTACs. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of this versatile reagent in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]
